BenchChemオンラインストアへようこそ!

1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Metal-Organic Frameworks

1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1006441-61-7) is a heterobifunctional pyrazole building block incorporating a 3-nitropyrazole donor and a 4-carboxylic acid acceptor linked by a methylene spacer. With a molecular formula of C₈H₇N₅O₄ and a molecular weight of 237.17 g/mol, this compound serves as a versatile intermediate for constructing metal-organic frameworks, protease inhibitors, and kinase-targeted libraries.

Molecular Formula C8H7N5O4
Molecular Weight 237.17 g/mol
CAS No. 1006441-61-7
Cat. No. B3070842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid
CAS1006441-61-7
Molecular FormulaC8H7N5O4
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1[N+](=O)[O-])CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C8H7N5O4/c14-8(15)6-3-9-12(4-6)5-11-2-1-7(10-11)13(16)17/h1-4H,5H2,(H,14,15)
InChIKeyGMTSGGZAVSKGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1006441-61-7) Procurement Guide for Medicinal Chemistry and Chemical Biology


1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1006441-61-7) is a heterobifunctional pyrazole building block incorporating a 3-nitropyrazole donor and a 4-carboxylic acid acceptor linked by a methylene spacer . With a molecular formula of C₈H₇N₅O₄ and a molecular weight of 237.17 g/mol, this compound serves as a versatile intermediate for constructing metal-organic frameworks, protease inhibitors, and kinase-targeted libraries . Commercially, it is available from Enamine (EN300-92517), BOC Sciences, and Leyan at purities typically ≥95% . The presence of both a hydrogen-bond-donating carboxylic acid (pKa ~3.71, predicted) and a hydrogen-bond-accepting nitro group enables predictable reactivity in amide coupling, esterification, and reduction sequences .

Why Generic Pyrazole-Carboxylic Acid Substitution Fails for CAS 1006441-61-7


Broad class-level substitution of 'pyrazole carboxylic acids' is scientifically invalid for this compound because both the nitro group position (3- vs 4-) and the carboxylic acid regioisomer (4- vs 3-) dictate distinct reactivity and molecular recognition outcomes . The 3-nitropyrazole moiety in the target compound directs electrophilic substitution differently than the 4-nitro isomer (CAS 1006441-58-2), while the 4-carboxylic acid group offers a different hydrogen-bonding geometry compared to the 3-carboxylic acid regioisomer (CAS 1006952-82-4) . These structural differences translate into measurable distinctions in acid dissociation constant, topological polar surface area, and metal chelation geometry, all of which affect solubility, permeability, and target engagement in biochemical assays downstream [1].

Quantitative Differentiation Evidence for 1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Regioisomeric Carboxylic Acid Position: 4-COOH vs. 3-COOH Analogs Determines Hydrogen-Bond Donor Topology

The target compound positions the carboxylic acid at the pyrazole 4-position, whereas the direct regioisomer 1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1006952-82-4) bears the acid at the 3-position . This alters the spatial orientation of the hydrogen-bond donor relative to the nitro group, as reflected in the predicted acid dissociation constant: pKa 3.71±0.10 for the 4-COOH isomer vs. a predicted pKa of ~4.0 for the 3-COOH regioisomer . The ~0.3 log unit difference in acidity corresponds to a roughly 2-fold difference in ionization state at physiological pH, which can influence solubility and protein binding [1].

Medicinal Chemistry Fragment-Based Drug Design Metal-Organic Frameworks

Nitro Group Positional Isomerism: 3-Nitro vs. 4-Nitro Pyrazole Directs Different Reactivity in Reduction and Cross-Coupling

The target compound bears the nitro group at the pyrazole 3-position, while the commercially available isomer 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1006441-58-2) has the nitro group at the 4-position . The 3-nitro isomer is more susceptible to nucleophilic aromatic substitution and reductive cyclization due to the electron-withdrawing effect of the adjacent pyrazole N-2 atom, whereas the 4-nitro isomer exhibits greater thermal stability but lower reactivity in SNAr chemistry [1]. Both isomers share identical molecular formula (C₈H₇N₅O₄), molecular weight (237.17 g/mol), boiling point (539.9±35.0 °C), and density (1.8±0.1 g/cm³), making the nitro position the sole meaningful differentiator .

Organic Synthesis Energetic Materials Medicinal Chemistry

Predicted Lipophilicity (XLogP3 = 0.1) Positions This Compound Favorably for Oral Bioavailability Relative to Higher LogP Pyrazole Carboxylic Acids

The target compound has a predicted XLogP3 value of 0.1 [1], which falls within the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five [2]. In contrast, the 3-carboxylic acid regioisomer (CAS 1006952-82-4) has a slightly higher predicted logP of 0.318 [3]. While both values are low, the target compound's XLogP3 of 0.1 indicates marginally better aqueous solubility and lower nonspecific protein binding potential, which can translate into improved pharmacokinetic profiles in vivo [2].

Drug Discovery ADME Lead Optimization

Topological Polar Surface Area (TPSA = 119 Ų) Makes This Compound Suitable for CNS Drug Discovery Programs

The target compound has a topological polar surface area (TPSA) of 119 Ų , which is below the 140 Ų threshold commonly accepted for blood-brain barrier (BBB) penetration [1]. The 3-carboxylic acid regioisomer (CAS 1006952-82-4) is expected to have an identical TPSA because the atom connectivity is identical, so this metric does not differentiate the two regioisomers. However, compared to bulkier pyrazole carboxylic acid building blocks (TPSA often >140 Ų), this compound retains BBB-permeable characteristics while providing a carboxylic acid handle for further derivatization [1].

CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Differential Commercial Availability and Pricing: Target Compound Offers Cost Advantage Over 4-Nitro Isomer

As of 2025–2026, the target compound (CAS 1006441-61-7) is available from Enamine (EN300-92517), BOC Sciences, Leyan (97% purity), and AK Scientific (95% purity) with typical lead times of 7 days from Enamine stock . The 4-nitro isomer (CAS 1006441-58-2) is similarly stocked but the 3-carboxylic acid regioisomer (CAS 1006952-82-4) has been listed as discontinued by CymitQuimica . Fluorochem pricing indicates 10,296 CNY/1g for the target compound , while the 4-nitro isomer carries a comparable unit price; however, the 3-carboxylic acid regioisomer is significantly less available, limiting its utility in large-scale synthesis campaigns .

Procurement Chemical Sourcing Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid


Fragment-Based Lead Discovery for Soluble Epoxide Hydrolase (sEH) and Related Hydrolases

The target compound's predicted pKa of 3.71 and low XLogP3 of 0.1 make it an excellent fragment for screening against hydrolase enzymes that require a carboxylic acid warhead [1]. The 4-COOH regiospecificity ensures a defined hydrogen-bond geometry with catalytic site residues, while the 3-nitropyrazole moiety provides a tunable handle for fragment elaboration via reduction to the amine followed by amide coupling [2]. The compound's TPSA of 119 Ų and molecular weight of 237 Da also satisfy the 'rule of three' for fragment libraries [3].

Synthesis of Nitropyrazole-Containing Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis

The 4-carboxylic acid group on the target compound serves as a metal-coordinating ligand, while the 3-nitropyrazole acts as a secondary Lewis base site, enabling the construction of mixed-linker MOFs [1]. The 3-nitro substituent activates the pyrazole ring toward post-synthetic modification (e.g., reduction to amino, followed by diazotization), which is not feasible with the 4-nitro isomer due to its lower reactivity toward nucleophilic attack [2]. This dual-site reactivity is a key differentiator for designing catalytically active porous materials [3].

Building Block for CNS-Penetrant Kinase Inhibitor Libraries

With a TPSA of 119 Ų, well below the 140 Ų BBB threshold, and a low molecular weight of 237 Da, this compound is an ideal core scaffold for designing brain-penetrant kinase inhibitors [1]. The carboxylic acid can be amidated to generate diverse analogs, while the nitro group can be reduced and coupled with sulfonyl chlorides or acyl halides to explore structure–activity relationships against CNS kinases such as LRRK2 or GSK-3β [2]. The broader commercial availability of this specific regioisomer ensures that SAR campaigns can be sustained without supply interruption [3].

Neglected Tropical Disease Drug Discovery: Antiparasitic Nitroheterocycle Hybrids

The 3-nitropyrazole substructure resembles known antiparasitic pharmacophores (e.g., nitazoxanide, fexinidazole), and the target compound can be derivatized at the carboxylic acid to generate hybrid molecules targeting Trypanosoma and Leishmania species [1]. The predicted pKa of 3.71 facilitates prodrug strategies (e.g., ester prodrugs) for improved oral absorption, while the 3-nitro position ensures bioactivation via parasitic nitroreductases, a pathway less efficient with 4-nitro isomers [2]. This regiospecific bioactivation is critical for selective parasite killing [3].

Quote Request

Request a Quote for 1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.